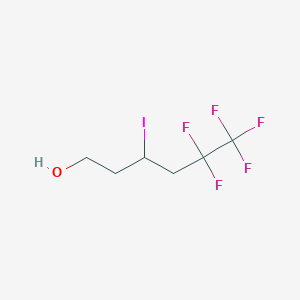

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

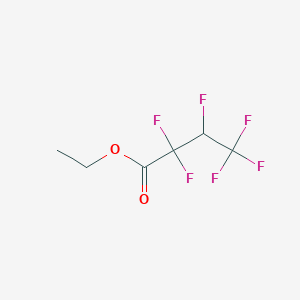

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a chemical compound with the molecular formula C6H8F5IO . It has a molecular weight of 318.02 . This compound is supplied by various manufacturers worldwide .

Molecular Structure Analysis

The molecular structure of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol consists of six carbon atoms, eight hydrogen atoms, five fluorine atoms, one iodine atom, and one oxygen atom . The exact spatial arrangement of these atoms is not provided in the search results.Scientific Research Applications

Synthesis and Characterization

Fluorinated Telechelic Diol Synthesis : 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol has been utilized in the radical addition of 1-iodoperfluorohexane to allyl alcohol, leading to efficient synthesis of fluorinated telechelic diols. The process involves reduction of the iodine atoms and has been characterized using NMR spectroscopies, demonstrating its potential in creating fluorinated polymers or surfactants (Lahiouhel et al., 2001).

Supramolecular Chemistry Applications : The compound has been studied for its role in forming stable aggregates with tetramethylethylenediamine, showing significant potential in the field of supramolecular chemistry due to its ability to form exceptionally short N⋯I contacts, thus enabling the formation of intricate molecular assemblies (Fontana et al., 2002).

Chemical Properties and Interactions

Halogen Bond Formation : The compound is part of studies in halogen bond formations, where iodopentafluorobenzene and 1-iodoperfluorohexane were shown to interact with metal hydrides, highlighting its utility in studying non-covalent interactions in chemistry and potentially facilitating the development of new catalytic systems or materials (Smith et al., 2013).

Reactivity in Radical Chemistry : The iodine in the compound has been explored for its radical reactivity as a single electron oxidant, providing insights into the generation of carbon and heteroatom radicals, which is crucial for creating new molecular structures in organic synthesis (Wang & Studer, 2017).

Synthetic Applications

Synthesis of Heterocyclic Compounds : Utilized in the synthesis of benziodoxaborole derivatives, the compound is instrumental in preparing heterocyclic compounds containing trivalent iodine, oxygen, and boron. X-ray crystallography studies have provided insights into the planar geometry and short bond lengths of these heterocycles, suggesting applications in creating materials with unique electrical or optical properties (Nemykin et al., 2011).

Peptide Synthesis : Demonstrating its versatility, the compound has been part of studies for the synthesis of dipeptides and pentapeptides, highlighting its potential use in peptide and protein engineering, which has significant implications in drug development and biotechnology (Zhang et al., 2015).

Safety and Hazards

properties

IUPAC Name |

5,5,6,6,6-pentafluoro-3-iodohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMDDLYRMRDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(F)(F)F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)